molecular formula C15H24N2O B026880 (+)-Matrine CAS No. 83148-91-8

(+)-Matrine

Cat. No.: B026880
CAS No.: 83148-91-8
M. Wt: 248.36 g/mol
InChI Key: ZSBXGIUJOOQZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Matrine is a natural alkaloid that is found in the roots of the Sophora flavescens plant. It has been used in traditional Chinese medicine for centuries due to its various therapeutic properties. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in the fields of medicine and agriculture.

Scientific Research Applications

  • Cancer Treatment

    Matrine has shown potential in inhibiting telomerase activity, tumor proliferation, and tumor invasion, while inducing apoptosis in tumor cells. This has been observed in various types of cancer, including gastric carcinoma, pancreatic cancer, glioma, and hepatocellular carcinoma (Cai Bao-chang, 2009); (Z. Dai et al., 2009); (Young-ra Cho et al., 2018); (Guo-Nan Chi et al., 2019).

  • Neuroprotection

    It exhibits neuroprotective effects against cerebral ischemic injury by improving antioxidant activity and inhibiting apoptosis (P. Zhao et al., 2015).

  • Allergy and Asthma Treatment

    Matrine can improve allergic asthma in mice, which suggests potential therapeutic benefits in humans (Wen-Chung Huang et al., 2014).

  • Chronic Disease Management

    It shows promise in preventing and improving chronic diseases like cardiovascular disease and tumors (Xiaoying Sun et al., 2022).

  • Hepatic Steatosis and Glucose Intolerance

    Matrine is being studied as a novel drug for treating hepatic steatosis and glucose intolerance, with HSP72 as a potential upstream target (Xiao-Yi Zeng et al., 2015).

  • Other Applications

    Additional studies have explored its potential in treating various conditions like myocardial ischemia, rheumatoid arthritis, osteoporosis, and in reversing anticancer drug resistance (Hong Zhang et al., 2020); (Ji-yong Liu et al., 2007).

Properties

IUPAC Name

7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBXGIUJOOQZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871734
Record name Matridin-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-02-8
Record name Matrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Matrine
Reactant of Route 2
(+)-Matrine
Reactant of Route 3
(+)-Matrine
Reactant of Route 4
(+)-Matrine
Reactant of Route 5
(+)-Matrine
Reactant of Route 6
(+)-Matrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.